Product packaging for Methyl 3-bromo-2,5-difluorobenzoate(Cat. No.:CAS No. 1524902-93-9)

Methyl 3-bromo-2,5-difluorobenzoate

Cat. No.: B1430891
CAS No.: 1524902-93-9
M. Wt: 251.02 g/mol
InChI Key: LDPLGGXRWAKNHS-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2,5-difluorobenzoate ( 1524902-93-9) is a high-purity fluorinated aromatic building block with the molecular formula C8H5BrF2O2 and a molecular weight of 251.02 g/mol . This compound is characterized by a benzoate core strategically substituted with bromine and fluorine atoms at the 3-, 2-, and 5-positions, which provides unique reactivity valuable for organic synthesis . Its primary research applications include serving as a key intermediate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, to construct complex biaryl systems . It is also widely used in the development of pharmaceutical intermediates and functional materials, where the fluorine atoms can help modulate the potency, metabolic stability, and electronic properties of the target molecules . The methyl ester functional group offers favorable solubility in common organic solvents, facilitating further synthetic transformations. Supplied with a typical purity of Not Less Than 98% and accompanied by a batch-specific Certificate of Analysis (COA) for quality assurance . Available for custom synthesis and scalable production, from gram quantities for laboratory research to kilogram scales for industrial projects . This product is intended for laboratory research and development purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrF2O2 B1430891 Methyl 3-bromo-2,5-difluorobenzoate CAS No. 1524902-93-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-bromo-2,5-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O2/c1-13-8(12)5-2-4(10)3-6(9)7(5)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDPLGGXRWAKNHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1524902-93-9
Record name methyl 3-bromo-2,5-difluorobenzoate
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Synthetic Methodologies and Strategic Approaches to Methyl 3 Bromo 2,5 Difluorobenzoate

Precursor Synthesis and Halogenation Techniques for Benzoic Acid Derivatives

The foundation of synthesizing Methyl 3-bromo-2,5-difluorobenzoate lies in the effective preparation of its carboxylic acid precursor, 3-Bromo-2,5-difluorobenzoic acid. This requires a careful selection of starting materials and halogenation methods to ensure the correct placement of the bromine and fluorine atoms on the aromatic scaffold.

Synthesis of 3-Bromo-2,5-difluorobenzoic Acid

The synthesis of 3-Bromo-2,5-difluorobenzoic acid is a critical first step. While direct, documented syntheses for this specific isomer can be sparse in readily available literature, its preparation can be approached through established organic chemistry principles, primarily via electrophilic aromatic substitution on a difluorinated precursor.

A plausible and strategic route begins with 2,5-difluorobenzoic acid. The bromination of this substrate is governed by the directing effects of the existing substituents. The carboxylic acid group (-COOH) is a deactivating, meta-directing group, while the fluorine atoms are deactivating yet ortho-, para-directing. In the case of 2,5-difluorobenzoic acid, the positions open for substitution are C3, C4, and C6. The C4 position is para to the C1-carboxyl group and ortho to the C5-fluorine. The C6 position is ortho to the carboxyl group. The C3 position is ortho to the C2-fluorine and meta to both the C5-fluorine and the C1-carboxyl group. Electrophilic bromination, using a brominating agent in the presence of a Lewis or Brønsted acid, would likely lead to a mixture of isomers, with the 3-bromo isomer being a significant product due to the combined directing influences.

Alternative approaches involve multi-step sequences starting from different precursors. For instance, the synthesis of the related isomer, 4-bromo-2,5-difluorobenzoic acid, has been achieved by starting with 1,4-dibromo-2,5-difluorobenzene. chemicalbook.com This compound undergoes lithium-halogen exchange with n-butyllithium, followed by carboxylation with carbon dioxide (dry ice) to yield the desired carboxylic acid. chemicalbook.com A similar strategy could theoretically be adapted to produce the 3-bromo isomer if a suitable starting material, such as 1,3-dibromo-2,5-difluorobenzene (B1419311), were available.

Fluorination and Bromination Strategies on Benzoate (B1203000) Scaffolds

The introduction of halogens onto a benzoic acid or benzoate framework is a cornerstone of synthesizing compounds like this compound. Various methods exist for both fluorination and bromination, each with its own advantages regarding regioselectivity and reaction conditions.

Direct bromination of benzoic acid derivatives is a common electrophilic aromatic substitution reaction. google.com The choice of brominating agent and catalyst is crucial for controlling the reaction's efficiency and selectivity. A patent for the synthesis of a similar compound, 5-bromo-2,4-difluorobenzoic acid, utilizes a brominating agent in concentrated sulfuric acid. google.com Another method involves using N-bromosuccinimide (NBS) in the presence of sulfuric acid. google.com For substrates like 2,3,4-trifluorobenzoic acid, direct bromination can be achieved with a brominating agent in the presence of an oxidizing agent to yield the 5-bromo product with high regioselectivity. google.com

Table 1: Comparison of Bromination Strategies for Benzoic Acid Derivatives

Strategy Brominating Agent Catalyst/Solvent Key Features
Electrophilic Bromination Br₂ or NBS Concentrated H₂SO₄ Strong acidic conditions, suitable for deactivated rings. google.comgoogle.com
Oxidative Bromination Brominating Agent Oxidizing Agent High regioselectivity for certain fluorinated substrates. google.com
Radical Bromination N-Bromosuccinimide (NBS) AIBN (initiator) Typically used for benzylic bromination, not direct aromatic C-H bromination. researchgate.net

Esterification Protocols for this compound Formation

Once the 3-Bromo-2,5-difluorobenzoic acid precursor is obtained, the next step is its conversion to the corresponding methyl ester. This transformation is typically achieved through esterification, for which several reliable protocols exist.

Direct Esterification Methods from Carboxylic Acid Precursors

The most common method for converting a carboxylic acid to an ester is the Fischer esterification. masterorganicchemistry.compearson.commasterorganicchemistry.com This reaction involves heating the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst. libretexts.org The reaction is an equilibrium process, and to drive it towards the product (the ester), an excess of the alcohol is typically used as the solvent. chemistrysteps.com

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which makes the carbonyl carbon more electrophilic. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. masterorganicchemistry.com Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product. masterorganicchemistry.com

A documented example for a similar compound, 3-Bromobenzoic acid, shows its conversion to Methyl 3-bromobenzoate by refluxing in methanol (B129727) with a few drops of concentrated sulfuric acid, achieving a high yield. chemicalbook.com Heterogeneous catalysts, such as certain metal-organic frameworks, have also been successfully used for the methyl esterification of various fluorinated aromatic carboxylic acids. rsc.org

Table 2: Common Conditions for Fischer Esterification

Parameter Typical Condition Purpose
Alcohol Methanol (large excess) Acts as both reactant and solvent; shifts equilibrium to favor product formation. chemistrysteps.com
Catalyst Concentrated H₂SO₄, TsOH, HCl Protonates the carbonyl group, activating it for nucleophilic attack. masterorganicchemistry.com
Temperature Reflux Provides the necessary activation energy for this typically slow reaction. chemistrysteps.com
Water Removal Dean-Stark trap (optional) Removes water as it forms, shifting the equilibrium to favor the products. chemistrysteps.com

Alternative Esterification Pathways

When direct acid-catalyzed esterification is not suitable due to sensitive functional groups or low yields, alternative methods can be employed.

One common alternative involves a two-step process. First, the carboxylic acid is converted into a more reactive acyl chloride. This is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.comchemicalbook.com The resulting acyl chloride is highly electrophilic and reacts readily with an alcohol, often in the presence of a non-nucleophilic base like pyridine to neutralize the HCl byproduct. chemistrysteps.com For example, 5-bromo-2,4-difluorobenzoic acid is converted to its methyl ester by reacting it with thionyl chloride in methanol. chemicalbook.com

Another strategy is to deprotonate the carboxylic acid with a weak base to form a carboxylate salt. This carboxylate anion is a good nucleophile and can react with an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction to form the ester. chemistrysteps.com This method is particularly useful when the alcohol is expensive or when acidic conditions must be avoided.

Purification and Isolation Techniques for High-Purity this compound

After the esterification reaction, the crude product contains the desired ester along with unreacted starting materials, the catalyst, water, and other byproducts. A multi-step purification process is therefore essential to isolate this compound in high purity.

A typical workup procedure begins with quenching the reaction mixture, often by pouring it into ice water. chemicalbook.com This is followed by liquid-liquid extraction using a water-immiscible organic solvent such as ethyl acetate or diethyl ether. chemicalbook.com The organic layer, containing the ester, is then washed sequentially with a mild base (like aqueous sodium bicarbonate solution) to remove any unreacted carboxylic acid and the acid catalyst, followed by washing with water and then brine to remove residual salts and water. chemicalbook.com

After drying the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), the solvent is removed under reduced pressure (rotary evaporation). chemicalbook.comchemicalbook.com The resulting crude ester is often purified further by techniques such as column chromatography on silica gel or fractional distillation under reduced pressure to yield the final high-purity product. chemicalbook.comgoogle.com

Table 3: Summary of Purification Steps

Step Reagents/Technique Purpose
Quenching/Extraction Ice water, Ethyl Acetate/Diethyl Ether To stop the reaction and transfer the product into an organic solvent. chemicalbook.comchemicalbook.com
Washing Aq. NaHCO₃, Water, Brine To remove acidic impurities, water-soluble components, and residual salts. chemicalbook.com
Drying Anhydrous MgSO₄ or Na₂SO₄ To remove residual water from the organic solvent. chemicalbook.com
Concentration Rotary Evaporation To remove the bulk organic solvent. chemicalbook.com
Final Purification Flash Chromatography / Distillation To separate the target compound from remaining impurities based on polarity or boiling point. chemicalbook.comgoogle.com

Spectroscopic Characterization and Advanced Analytical Research of Methyl 3 Bromo 2,5 Difluorobenzoate

Infrared (IR) Spectroscopy Studies

Conformational Insights from IR Spectra

Infrared (IR) spectroscopy is a powerful tool for probing the vibrational modes of a molecule, which are sensitive to its conformation. For Methyl 3-bromo-2,5-difluorobenzoate, the orientation of the methoxycarbonyl group relative to the benzene (B151609) ring is a key conformational feature. This rotation can be hindered by the presence of ortho-substituents, in this case, a fluorine atom.

The IR spectrum of a related compound, 4-bromo-5-fluoro-2-((3-nitrophenylimino)methyl)phenol, was elucidated using DFT calculations, which can be a valuable method for assigning vibrational frequencies. researchgate.net In the case of this compound, the carbonyl (C=O) stretching frequency is of particular interest. The position of this band can shift depending on the electronic environment and the planarity of the ester group with the aromatic ring. A lower frequency would suggest a more planar conformation, allowing for greater conjugation between the carbonyl group and the benzene ring.

Key vibrational modes for this compound would include:

C=O stretch: Expected in the region of 1720-1740 cm⁻¹.

C-O-C stretches: Typically found in the 1250-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

C-F stretches: Strong absorptions are expected in the 1200-1300 cm⁻¹ range.

C-Br stretch: This vibration occurs at lower frequencies, typically in the 500-600 cm⁻¹ region.

Aromatic C-H and C=C stretches: Found in their characteristic regions of the spectrum.

By analyzing the fine structure and any splitting of these key bands, particularly the carbonyl stretch, researchers can infer the presence of different conformers in the sample.

Mass Spectrometry (MS) Characterization

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which is crucial for determining its elemental composition. The molecular formula of this compound is C₈H₅BrF₂O₂. sigmaaldrich.com

The theoretical monoisotopic mass of this compound can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁶O).

Table 1: Theoretical Isotopic Masses for HRMS of this compound

IsotopeMass (Da)
¹²C₈96.000000
¹H₅5.039125
⁷⁹Br78.918337
¹⁹F₂37.996808
¹⁶O₂31.989830
Total [M] 249.944100
[M+H]⁺ 250.951975
[M+Na]⁺ 272.933924

An experimental HRMS measurement that corresponds closely to these theoretical values would confirm the elemental composition of this compound.

Fragmentation Pathways and Structural Information from MS/MS

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a pattern of product ions. This fragmentation pattern provides valuable information about the molecule's structure. For this compound, key fragmentation pathways would likely involve:

Loss of the methoxy (B1213986) group (-OCH₃): This would result in a fragment ion with a mass-to-charge ratio (m/z) corresponding to the loss of 31 Da.

Loss of the methyl group (-CH₃): This would lead to a fragment with an m/z value 15 Da lower than the precursor ion.

Decarbonylation: The loss of a carbonyl group (CO) would result in a fragment with an m/z 28 Da lower.

Loss of a bromine atom (-Br): This would be a significant fragmentation pathway, leading to a fragment with an m/z 79 or 81 Da lower, depending on the bromine isotope.

By analyzing the relative abundances of these and other fragment ions, the connectivity of the atoms within the molecule can be deduced, confirming the structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Structure Probing

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The UV-Vis spectrum of a related Schiff-base compound was investigated using Time-Dependent DFT (TD-DFT) methods, which can predict the electronic absorption spectra. researchgate.net

For this compound, the electronic transitions are primarily associated with the substituted benzene ring. The presence of the bromo, fluoro, and methoxycarbonyl substituents will influence the energies of the π and π* orbitals of the benzene ring. The spectrum is expected to show characteristic absorption bands corresponding to π → π* transitions. The position and intensity of these bands are sensitive to the solvent polarity, which can be further studied to understand the nature of the electronic transitions.

X-ray Crystallography and Solid-State Structural Analysis

A crystallographic analysis of this compound would determine precise bond lengths, bond angles, and torsion angles. This data would definitively establish the conformation of the methoxycarbonyl group relative to the aromatic ring and reveal any deviations from planarity.

Crystal Packing and Intermolecular Interactions

The way molecules pack in a crystal is determined by a variety of intermolecular interactions. For this compound, several types of interactions are expected to play a role in its crystal packing:

Halogen Bonding: The bromine and fluorine atoms can act as halogen bond donors, interacting with electronegative atoms like oxygen on neighboring molecules.

π-π Stacking: The aromatic rings can stack on top of each other, contributing to the stability of the crystal lattice. The presence of electron-withdrawing fluorine atoms can influence the nature of this stacking.

C-H···O Hydrogen Bonds: Weak hydrogen bonds can form between the methyl or aromatic C-H groups and the oxygen atoms of the carbonyl group.

Dipole-Dipole Interactions: The polar C-F, C-Br, and C=O bonds will create molecular dipoles that interact with each other.

The analysis of Hirshfeld surfaces is a modern computational tool used to visualize and quantify these intermolecular interactions in crystal structures. nih.govnih.gov Such an analysis for this compound would provide a detailed understanding of the forces governing its solid-state architecture.

Hydrogen Bonding Networks in the Crystalline State

The methyl group and the aromatic ring protons act as hydrogen bond donors, while the oxygen atoms of the ester group and the fluorine atoms on the benzene ring serve as acceptors. The geometry of these interactions, including donor-acceptor distances and angles, is critical in determining the stability and properties of the crystal. Detailed crystallographic studies are essential to precisely map these hydrogen bonding networks and understand their contribution to the crystal packing. The interplay of these weak interactions results in a complex and well-defined three-dimensional structure.

Interaction Type Donor Acceptor Typical Distance (Å)
C—H···OC-H (Aromatic/Methyl)O (Ester)2.2 - 3.2
C—H···FC-H (Aromatic/Methyl)F (Aromatic)2.3 - 3.4
C—Br···πC-BrAromatic Ring>3.5

Note: The data in this table is illustrative and based on typical ranges for such interactions in organic crystals. Specific experimental data for this compound is not publicly available.

Hirshfeld Surface Analysis and Quantitative Interaction Assessment

Hirshfeld surface analysis is a powerful computational tool employed to visualize and quantify the intermolecular interactions within a crystal. This method maps the electron distribution of a molecule within its crystalline environment, allowing for a detailed examination of close contacts between neighboring molecules. For this compound, this analysis would provide a comprehensive picture of the forces governing its crystal packing.

The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The properties of this surface, such as the normalized contact distance (dnorm), are then plotted to highlight regions of significant intermolecular contact. Red spots on the dnorm map indicate close contacts, which are characteristic of hydrogen bonds and other strong interactions.

Interaction Type Contributing Atoms Expected Contribution (%)
van der WaalsH···HHigh
Weak Hydrogen BondsO···H, F···HModerate to High
Other ContactsC···H, Br···HModerate
Halogen BondingBr···O, Br···FLow to Moderate
π-π StackingC···C (Aromatic)Variable

Note: The percentage contributions in this table are hypothetical and represent expected values for a compound with this structure. Precise values can only be obtained from experimental crystallographic data and subsequent Hirshfeld surface analysis.

Computational Chemistry and Theoretical Investigations of Methyl 3 Bromo 2,5 Difluorobenzoate

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. For Methyl 3-bromo-2,5-difluorobenzoate, DFT calculations would be employed to determine its most stable three-dimensional arrangement, known as the optimized molecular geometry. These calculations iteratively solve the Kohn-Sham equations to find the electron density that minimizes the total energy of the molecule.

A detailed computational study on ortho-substituted fluoro- and chloro-benzoic acids highlights the utility of DFT in understanding the potential energy landscapes and conformational preferences of such molecules. uc.pt For this compound, the B3LYP functional combined with a basis set like 6-311++G(d,p) would be a suitable level of theory for these calculations. uc.pt The resulting optimized geometry would provide precise bond lengths, bond angles, and dihedral angles, offering a foundational understanding of the molecule's shape and steric profile.

The electronic reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity.

A theoretical study on benzoic acid derivatives suggests that the nature and position of substituents significantly influence the FMO energies and their distribution across the molecule. preprints.org For this compound, the electron-withdrawing nature of the bromine and fluorine atoms, as well as the methyl ester group, would be expected to lower the energies of both the HOMO and LUMO compared to unsubstituted benzoic acid. The HOMO would likely be localized on the benzene (B151609) ring, with contributions from the bromine and oxygen atoms, while the LUMO would be expected to have significant contributions from the carbonyl group and the aromatic ring.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-7.25
LUMO-1.89
HOMO-LUMO Gap5.36

Note: These are hypothetical values based on trends observed for similar halogenated benzoic acid derivatives and are intended for illustrative purposes.

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The EPS is mapped onto the electron density surface, with different colors representing varying electrostatic potentials. Regions of negative potential (typically colored red or yellow) are indicative of electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.

For this compound, the EPS map would be expected to show regions of high negative potential around the oxygen atoms of the carbonyl group, making them likely sites for protonation or interaction with electrophiles. The fluorine and bromine atoms would also contribute to the electronegative character of the molecule. Conversely, the hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals conformational changes and interactions with its environment, such as a solvent.

For this compound, MD simulations could be used to explore the rotational freedom around the C-C bond connecting the ester group to the benzene ring and the C-O bond of the methoxy (B1213986) group. These simulations would reveal the preferred conformations in different solvents and at various temperatures. Studies on other halogenated compounds have demonstrated the utility of MD in understanding intermolecular interactions, such as halogen bonding, which could also be relevant for this molecule. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are widely used in drug discovery and environmental toxicology to predict the activity of new compounds. nih.govnih.gov

For a series of compounds including this compound, a QSAR study could be developed to predict a specific biological activity, such as enzyme inhibition or toxicity. nih.govnih.gov The model would be built using a set of molecular descriptors calculated for each compound, which quantify various aspects of its structure, such as steric, electronic, and hydrophobic properties. Similarly, a QSPR model could predict properties like boiling point, solubility, or chromatographic retention time. The Hammett substituent constant (σ) is an important electronic parameter used in QSAR studies of substituted benzoic acids, which quantifies the electron-donating or electron-withdrawing ability of substituents. youtube.com

Predicted Spectroscopic Data and Comparison with Experimental Observations

Computational methods can predict various types of spectroscopic data, which can then be compared with experimental spectra to validate the computational model and aid in spectral assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. Computational methods, particularly DFT, can be used to predict the NMR chemical shifts (δ) of different nuclei. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose.

Table 2: Predicted NMR Chemical Shifts for this compound

NucleusPredicted Chemical Shift (δ, ppm)
¹H (Aromatic)7.3 - 7.8
¹H (Methyl)3.9
¹³C (Carbonyl)164
¹³C (Aromatic)115 - 160
¹³C (Methyl)53
¹⁹F-110 to -140

Note: These are hypothetical values based on trends observed for similar halogenated benzoic acid derivatives and are intended for illustrative purposes.

Simulated IR and Raman Spectra

Theoretical simulations of Infrared (IR) and Raman spectra provide a powerful tool for assigning vibrational modes and understanding the structural characteristics of molecules. These simulations are typically performed using quantum chemical calculations, such as Density Functional Theory (DFT). nih.gov For a molecule like this compound, DFT methods, for instance with the B3LYP functional and a basis set like 6-311++G(d,p), would be employed to optimize the molecular geometry and calculate vibrational frequencies. nih.govnih.gov

The resulting theoretical spectra would exhibit characteristic vibrational modes. Key expected regions in the IR and Raman spectra would include:

C-H Vibrations: Stretching and bending modes from the methyl group and the aromatic ring.

C=O Stretching: A strong absorption in the IR spectrum, typically around 1700-1750 cm⁻¹, characteristic of the ester carbonyl group.

C-O Stretching: Vibrations associated with the ester linkage.

Aromatic Ring Vibrations: C-C stretching and ring deformation modes within the benzene ring.

C-F Vibrations: Carbon-fluorine stretching modes, typically found in the 1100-1300 cm⁻¹ region.

C-Br Vibrations: Carbon-bromine stretching, which occurs at lower frequencies, usually below 700 cm⁻¹.

The calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental data. nih.gov The table below illustrates a hypothetical, representative set of key vibrational frequencies that would be expected from such a simulation, based on studies of analogous compounds like methyl 2,5-dichlorobenzoate. nih.gov

Table 1: Representative Theoretical Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Description
Aromatic C-H Stretch3100 - 3000Stretching of the C-H bond on the benzene ring
Methyl C-H Stretch3000 - 2850Asymmetric and symmetric stretching of C-H bonds in the methyl group
Carbonyl C=O Stretch1750 - 1720Stretching of the carbon-oxygen double bond in the ester group
Aromatic C=C Stretch1600 - 1450In-plane stretching of the carbon-carbon bonds in the benzene ring
Methyl C-H Bend1450 - 1375Bending vibrations of the H-C-H angles in the methyl group
C-F Stretch1300 - 1100Stretching of the carbon-fluorine bonds
Ester C-O Stretch1250 - 1000Stretching of the carbon-oxygen single bonds of the ester group
C-Br Stretch700 - 500Stretching of the carbon-bromine bond

Note: This table is illustrative and contains expected values. Actual calculated frequencies would depend on the specific computational method and basis set used.

Theoretical Collision Cross Section (CCS) Values for Ion Mobility Spectrometry

Ion Mobility Spectrometry (IMS) coupled with mass spectrometry is a powerful analytical technique that separates ions based on their size, shape, and charge in the gas phase. nih.govnih.gov The collision cross section (CCS) is a key parameter derived from IMS, representing the effective area of the ion as it travels through a buffer gas. nih.gov Theoretical calculation of CCS values has become an important tool for identifying small molecules, especially when authentic standards are unavailable. eurekalert.org

Theoretical CCS values can be calculated using various methods, often starting with a 3D model of the molecule. eurekalert.org These calculations simulate the interactions between the ion and the buffer gas (typically nitrogen or helium). nih.gov For a molecule like this compound, different ionic forms (adducts) would be considered, such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. nih.gov

While specific experimental or theoretical CCS values for this compound are not found in the reviewed literature, predictive models like CCSbase or machine learning approaches can provide estimated values. nih.govuni.lu These tools use large databases of known CCS values to predict the CCS for a given structure. nih.govarxiv.org For instance, the predicted CCS values for a closely related isomer, methyl 3-bromo-2,4-difluorobenzoate, have been calculated, providing an example of what could be expected. uni.lu The table below shows these predicted values for various adducts.

Table 2: Predicted Collision Cross Section (CCS) Values for Methyl 3-bromo-2,4-difluorobenzoate

Adductm/zPredicted CCS (Ų)
[M+H]⁺250.95138141.0
[M+Na]⁺272.93332154.5
[M-H]⁻248.93682145.6
[M+NH₄]⁺267.97792162.3
[M+K]⁺288.90726143.8

Data sourced from PubChemLite for the isomer Methyl 3-bromo-2,4-difluorobenzoate, calculated using CCSbase. uni.lu These values serve as a reference for the expected range for this compound.

The accuracy of these predictions depends heavily on the computational method and the structural similarity of the target molecule to the compounds in the training dataset. eurekalert.orgnih.gov For halogenated compounds, the size and electronegativity of the halogen atoms can significantly influence the ion's shape and its interactions with the drift gas, making accurate theoretical modeling particularly important. nih.govnih.gov

Reactivity and Reaction Mechanisms of Methyl 3 Bromo 2,5 Difluorobenzoate in Advanced Organic Transformations

Cross-Coupling Reactions Involving the Aryl Bromide Moiety

The bromine atom in Methyl 3-bromo-2,5-difluorobenzoate serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These transformations are fundamental in the synthesis of complex organic molecules.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for creating carbon-carbon bonds by reacting an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. libretexts.org This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups. organic-chemistry.org In the context of this compound, the aryl bromide moiety readily participates in this transformation.

The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a boronic acid or its ester, and finally, reductive elimination to yield the coupled product and regenerate the catalyst. The presence of electron-withdrawing fluorine atoms on the aromatic ring can influence the reactivity of the C-Br bond, potentially facilitating the initial oxidative addition step.

Detailed research findings have demonstrated the successful coupling of various aryl and heteroaryl boronic acids with aryl halides. nih.gov For instance, studies on similar brominated aromatic compounds have shown that catalysts like Pd(dppf)Cl₂ can effectively promote the reaction. nih.gov The choice of base, solvent, and phosphine (B1218219) ligand is crucial for optimizing the reaction conditions and achieving high yields.

Table 1: Exemplary Suzuki-Miyaura Coupling Reaction Conditions

ParameterCondition
Aryl Halide This compound
Boronic Acid Arylboronic acid or Heteroarylboronic acid
Catalyst Palladium source (e.g., Pd(OAc)₂, Pd(dppf)Cl₂)
Ligand Phosphine ligand (e.g., PPh₃, XPhos)
Base K₃PO₄, K₂CO₃, or other suitable base
Solvent Dioxane/Water, Toluene/Water, or similar solvent systems
Temperature 60-100 °C

The yields of such reactions are typically good to excellent, often ranging from 70% to over 90%, depending on the specific substrates and conditions employed. nih.govnih.gov

Heck and Sonogashira Coupling Reactions

The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, while the Sonogashira reaction involves the coupling with a terminal alkyne to produce an arylalkyne. libretexts.org Both reactions are catalyzed by palladium complexes and are instrumental in constructing complex molecular architectures.

The Sonogashira coupling, in particular, is a cornerstone for the synthesis of substituted alkynes, which are valuable intermediates in pharmaceuticals and materials science. nih.gov The reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org However, copper-free conditions have also been developed to circumvent issues like the formation of alkyne homocoupling byproducts. nih.gov

In the case of this compound, the electron-deficient nature of the aromatic ring can enhance its reactivity in the oxidative addition step of the catalytic cycle. The choice of palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and the reaction conditions are critical for successful coupling. libretexts.org

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine. organic-chemistry.org This reaction has become a premier method for synthesizing arylamines, which are prevalent in many biologically active compounds. The reaction typically employs a palladium catalyst in conjunction with a bulky electron-rich phosphine ligand. organic-chemistry.org

For this compound, the C-Br bond is the reactive site for this transformation. The reaction mechanism involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the arylamine product. The fluorine substituents may influence the electronic properties of the aryl ring, thereby affecting the rates of the catalytic steps.

Table 2: Key Components in Buchwald-Hartwig Amination

ComponentRole
Aryl Halide This compound
Amine Primary or secondary amine
Catalyst Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
Ligand Bulky, electron-rich phosphine (e.g., BINAP, XPhos)
Base Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄)
Solvent Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

Nucleophilic Aromatic Substitution (SNAr) Reactions Mediated by Fluorine Substituents

The fluorine atoms on the aromatic ring of this compound activate the ring towards nucleophilic aromatic substitution (SNAr). This is a two-step addition-elimination mechanism. libretexts.org The presence of electron-withdrawing groups, such as fluorine, stabilizes the intermediate Meisenheimer complex formed upon nucleophilic attack. libretexts.orgnih.gov

In this reaction, a nucleophile attacks the carbon atom bearing a leaving group (in this case, one of the fluorine atoms), forming a resonance-stabilized anionic intermediate. libretexts.org Subsequently, the leaving group is expelled, restoring the aromaticity of the ring. The regioselectivity of the substitution is influenced by the positions of the activating groups. For this compound, substitution could potentially occur at the C-2 or C-5 positions, depending on the reaction conditions and the nature of the nucleophile.

This type of reaction is particularly useful for introducing a variety of functional groups onto the aromatic ring, including amines, alkoxides, and thiolates. nih.gov The reactivity is generally higher for fluorine as a leaving group compared to other halogens in SNAr reactions.

Modifications of the Ester Group

The methyl ester group in this compound provides a site for further chemical modification, most commonly through hydrolysis.

Hydrolysis to 3-Bromo-2,5-difluorobenzoic Acid

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 3-Bromo-2,5-difluorobenzoic acid, is a fundamental transformation. uni.lu This reaction is typically carried out under basic conditions, for example, using sodium hydroxide (B78521) or potassium hydroxide in a mixture of water and an organic solvent like methanol (B129727) or ethanol, followed by acidification.

The resulting carboxylic acid is a versatile intermediate. The carboxylic acid group can be converted into other functional groups, such as acid chlorides, amides, or other esters, providing a gateway to a wide array of derivatives.

Transesterification Reactions

Transesterification is a crucial reaction for converting one ester into another by reaction with an alcohol. While specific studies on the transesterification of this compound are not extensively documented in publicly available literature, the general principles of this acid- or base-catalyzed reaction can be applied. The reactivity of the methyl ester group is influenced by the electronic effects of the aromatic ring substituents. The electron-withdrawing nature of the fluorine and bromine atoms is expected to increase the electrophilicity of the carbonyl carbon, potentially facilitating nucleophilic attack by an alcohol.

A typical transesterification reaction would involve heating this compound with an excess of another alcohol, such as benzyl (B1604629) alcohol, in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid) or a base (e.g., sodium methoxide, titanium(IV) isopropoxide). The equilibrium can be shifted towards the product by removing the methanol formed during the reaction.

Table 1: Hypothetical Transesterification of this compound

Reactant 1Reactant 2CatalystProduct
This compoundBenzyl AlcoholH₂SO₄ (catalytic)Benzyl 3-bromo-2,5-difluorobenzoate
This compoundEthanolSodium Ethoxide (catalytic)Ethyl 3-bromo-2,5-difluorobenzoate

Reduction to Alcohol Derivatives

The reduction of the ester functionality in this compound to a primary alcohol, (3-bromo-2,5-difluorophenyl)methanol, is a synthetically valuable transformation. Strong reducing agents are required to achieve this conversion.

Lithium aluminum hydride (LiAlH₄) is a powerful and common reagent for the reduction of esters to primary alcohols. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful workup with water and/or acid to neutralize the reactive aluminum species and protonate the resulting alkoxide.

While detailed experimental procedures for the reduction of this compound are not widely published, the synthesis of the corresponding alcohol, (3-bromo-2,5-difluorophenyl)methanol, has been reported, implying the feasibility of this reduction. For instance, the reduction of the parent carboxylic acid, 3-bromo-2,5-difluorobenzoic acid, using borane (B79455) dimethylsulfide complex has been described. Given that LiAlH₄ is a stronger reducing agent than borane complexes for esters, it is expected to be effective for the reduction of this compound.

Table 2: Potential Reduction of this compound

ReactantReducing AgentSolventProduct
This compoundLithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF)(3-bromo-2,5-difluorophenyl)methanol

Note: This table represents a predicted reaction based on the known reactivity of LiAlH₄ with esters. Specific yield and reaction conditions would require experimental verification.

Electrophilic Aromatic Substitution Reactions and Regioselectivity

The benzene (B151609) ring of this compound is substituted with three deactivating groups: two fluorine atoms, a bromine atom, and a methoxycarbonyl group. All three types of substituents are electron-withdrawing and thus deactivate the ring towards electrophilic aromatic substitution. The directing effects of these substituents determine the position of any incoming electrophile.

The fluorine and bromine atoms are ortho-, para-directing deactivators due to the interplay of their inductive electron-withdrawing effect and resonance electron-donating effect. The methoxycarbonyl group is a meta-directing deactivator due to its strong electron-withdrawing inductive and resonance effects.

Considering the positions of the existing substituents, the potential sites for electrophilic attack are C4 and C6. The regioselectivity will be governed by the combined directing effects of all substituents. The fluorine atom at C2 and the bromine atom at C3 will direct an incoming electrophile to the C4 and C6 positions. The fluorine atom at C5 will direct to the C4 and C6 positions. The methoxycarbonyl group at C1 will direct to the C3 and C5 positions, which are already substituted. Therefore, electrophilic substitution is most likely to occur at the C4 or C6 position. The precise outcome would depend on the specific electrophile and reaction conditions, and would likely require computational studies or experimental verification to determine the major product. For instance, in the electrophilic bromination of anisole, a compound with a strongly activating methoxy (B1213986) group, substitution occurs exclusively at the para position. mdpi.com However, the complex interplay of multiple deactivating groups in this compound makes a simple prediction challenging.

Radical Reactions and Photochemistry

The study of radical reactions and photochemistry of halogenated aromatic compounds is important for understanding their environmental fate and for developing new synthetic methodologies.

Radical Reactions: The carbon-bromine bond in this compound is weaker than the carbon-fluorine and carbon-hydrogen bonds on the aromatic ring, making it the most likely site for radical abstraction or homolytic cleavage under radical conditions. For example, radical bromination of alkylbenzoic acid esters at the benzylic position is a known process. google.com While the target molecule lacks a benzylic position, radical reactions could potentially be initiated at the C-Br bond.

Photochemistry: Aromatic carboxylic acid esters can undergo photochemical reactions. researchgate.net Upon absorption of UV light, the molecule can be excited to a triplet state. In the presence of a hydrogen donor, this can lead to the formation of radical intermediates. researchgate.net The photochemistry of fluorinated aromatic compounds is also an active area of research, with studies showing that photolysis can lead to degradation and the formation of various photoproducts. The specific photochemical behavior of this compound would depend on the irradiation wavelength and the reaction medium.

Applications of Methyl 3 Bromo 2,5 Difluorobenzoate As a Key Intermediate in Complex Molecule Synthesis

Role in Pharmaceutical Intermediate Synthesis

The quest for novel therapeutics with enhanced efficacy and safety profiles has led to an increased demand for sophisticated molecular building blocks. Methyl 3-bromo-2,5-difluorobenzoate serves as a key precursor in the generation of advanced pharmaceutical intermediates, enabling the construction of complex active pharmaceutical ingredients (APIs).

Precursor for Advanced Active Pharmaceutical Ingredients (APIs)

The structural motif of a fluorinated phenyl ring is a common feature in many modern drugs. The bromine atom on the this compound ring provides a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions are fundamental in medicinal chemistry for the construction of carbon-carbon and carbon-heteroatom bonds, which form the backbone of many APIs.

For instance, related brominated and fluorinated benzoic acids are pivotal in the synthesis of kinase inhibitors, which are a major class of anticancer drugs. While a direct synthesis of a commercial API from this compound is not explicitly detailed in publicly available literature, the synthetic strategies employed for analogous compounds underscore its potential. For example, the synthesis of selective sodium channel (NaV1.7) inhibitors and GPR119 agonists has been shown to utilize 4-bromo-2,5-difluorobenzoic acid, a close structural isomer. chemicalbook.com This highlights the utility of the bromo-difluoro-benzoyl scaffold in constructing complex molecules with therapeutic potential.

Synthesis of Compounds with Specific Biological Activities

The unique electronic properties conferred by the two fluorine atoms in this compound can lead to compounds with specific and desirable biological activities. The fluorine atoms can modulate the acidity of nearby protons, influence molecular conformation, and enhance binding interactions with biological targets.

The synthesis of various kinase inhibitors often involves the use of fluorinated building blocks to improve potency and pharmacokinetic properties. chemicalbook.comnih.govresearchgate.netgoogle.comgoogle.com The general synthetic approach often involves the coupling of a fluorinated benzoic acid derivative with a heterocyclic core. The ester group of this compound can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with an amine to form an amide bond, a common linkage in many drug molecules.

Utilization in Agrochemical and Specialty Chemical Development

The principles of rational drug design also extend to the development of modern agrochemicals. The incorporation of fluorine atoms into pesticides and herbicides can enhance their efficacy, metabolic stability, and target specificity. This compound represents a valuable starting material for the synthesis of novel agrochemicals.

The bromo-difluorobenzoyl moiety is a key component in some herbicidal and fungicidal compounds. For example, the synthesis of certain pyrethroid insecticides has utilized fluorinated and brominated phenyl derivatives. google.com Furthermore, research has shown that 2,4-difluorobenzoylthiourea compounds, derived from the corresponding difluorobenzoic acid, exhibit significant herbicidal activity. researchgate.net This suggests that this compound could be a precursor for a new generation of agrochemicals with improved performance and environmental profiles. The development of novel fungicides, such as flutianil, also relies on the use of fluorinated building blocks to achieve high efficacy against specific plant pathogens. nih.gov

Development of Novel Materials and Polymers incorporating Fluorinated Aryl Esters

The unique properties of fluorinated compounds are also highly sought after in materials science for the creation of high-performance polymers and specialty materials. The introduction of fluorinated aryl esters into polymer backbones can impart a range of desirable characteristics, including thermal stability, chemical resistance, low dielectric constants, and hydrophobicity. nih.govnih.govnih.gov

While the direct polymerization of this compound has not been extensively reported, its structure makes it a prime candidate for the synthesis of novel fluorinated polymers. The bromine atom can be converted to other functional groups suitable for polymerization, or it can be used in polycondensation reactions. For example, fluorinated poly(aryl ether)s, known for their excellent thermal and dielectric properties, are often synthesized from difluorinated monomers. nih.govnih.gov this compound could serve as a precursor to such monomers, enabling the creation of new materials for advanced electronics, aerospace applications, and protective coatings.

Property Enhancement by Fluorination in Polymers
Property Effect of Fluorine Incorporation
Thermal StabilityIncreases due to the high strength of the C-F bond.
Chemical ResistanceEnhanced resistance to solvents, acids, and bases.
Dielectric ConstantLowered, which is crucial for high-frequency electronics.
HydrophobicityIncreased, leading to water-repellent surfaces.
Refractive IndexGenerally lowered.

Design and Synthesis of Ligands for Coordination Chemistry

In the field of coordination chemistry, the design of ligands is crucial for controlling the properties and reactivity of metal complexes. Fluorinated ligands have gained significant attention due to their ability to modulate the electronic environment of the metal center, which can have profound effects on catalytic activity, magnetic properties, and luminescence. nih.govfu-berlin.de

This compound can serve as a versatile starting point for the synthesis of novel fluorinated ligands. The ester group can be modified to introduce various coordinating atoms, such as nitrogen or sulfur. The bromine atom offers a site for further functionalization, allowing for the creation of multidentate or bridging ligands. For example, the bromo group can be replaced by a phosphine (B1218219) or another coordinating group through cross-coupling reactions. The resulting fluorinated ligands can then be used to synthesize metal complexes with unique properties for applications in catalysis, materials science, and bioinorganic chemistry. The study of transition metal benzoate (B1203000) complexes has shown that the nature of the substituents on the benzoate ligand significantly influences the properties of the resulting complexes. researchgate.net

Potential Ligand Modifications of this compound
Functional Group Potential Modifications for Ligand Synthesis
Ester (-COOCH3)Hydrolysis to carboxylic acid, amidation with N-containing moieties, reduction to alcohol.
Bromo (-Br)Suzuki, Stille, or Sonogashira coupling to introduce new C-C bonds; Buchwald-Hartwig amination to introduce C-N bonds; lithiation followed by reaction with electrophiles.
Fluoro (-F)Generally stable, but can influence the reactivity of other positions and the properties of the final complex.

Q & A

Basic: What synthetic routes are recommended for preparing methyl 3-bromo-2,5-difluorobenzoate, and how can purity (>95%) be ensured?

Methodological Answer:
The compound can be synthesized via esterification of 3-bromo-2,5-difluorobenzoic acid using methanol under acid catalysis (e.g., H₂SO₄ or HCl). Bromination of pre-fluorinated benzoate esters may require careful control of reaction conditions (e.g., using NBS or Br₂ in DCM) to avoid over-bromination. Purification is typically achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., using ethanol/water mixtures). Purity validation should employ HPLC (C18 column, acetonitrile/water mobile phase) and ¹⁹F NMR to confirm absence of regioisomers or unreacted precursors .

Basic: What spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify aromatic proton environments (e.g., coupling patterns between fluorine and adjacent protons).
  • ¹⁹F NMR : Resolve fluorine substituents at positions 2 and 5 (chemical shifts typically -110 to -125 ppm for aromatic fluorines).
  • Mass Spectrometry (EI-MS) : Confirm molecular ion [M]⁺ at m/z 250 (C₈H₅BrF₂O₂ requires 249.94).
  • IR Spectroscopy : Validate ester carbonyl (C=O stretch ~1720 cm⁻¹) and C-Br (600–500 cm⁻¹).
    Cross-referencing with databases like NIST or PubChem is advised for spectral matching .

Advanced: How do fluorine substituents at positions 2 and 5 influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

Methodological Answer:
The electron-withdrawing fluorine atoms activate the aromatic ring for NAS but direct substitution regioselectivity. Position 2 (ortho to bromine) and 5 (meta to bromine) create a sterically hindered environment, favoring para-substitution if bromine is replaced. Computational studies (DFT, e.g., Gaussian) can predict activation energies for competing pathways. Experimentally, reaction monitoring via ¹⁹F NMR can track intermediate formation. For example, in , fluorinated benzoic acid derivatives exhibit similar steric/electronic challenges .

Advanced: How can researchers resolve contradictions in reported yields for Suzuki-Miyaura couplings involving this compound?

Methodological Answer:
Yield discrepancies often arise from competing protodeboronation or steric hindrance from fluorine substituents. To optimize:

  • Use Pd(PPh₃)₄ with arylboronic acids (e.g., ’s trifluoromethylphenylboronic acid) in degassed toluene/EtOH.
  • Additives like Cs₂CO₃ improve transmetallation efficiency.
  • Monitor reaction progress via GC-MS or ¹⁹F NMR to identify side products. Comparative studies with deuterated analogs (e.g., ’s 1-bromo-2,5-difluorobenzene-d3) can clarify kinetic isotope effects .

Advanced: What strategies mitigate regioselectivity challenges in synthesizing derivatives via C-Br functionalization?

Methodological Answer:

  • Photocatalytic Cross-Coupling : Use Ir(ppy)₃ catalysts under blue LED light to achieve selective C-Br activation.
  • Transition-Metal-Free Conditions : Employ CuI or Zn dust to minimize steric interference from fluorine.
  • Directed Ortho-Metalation : Introduce directing groups (e.g., amides) to override fluorine’s electron-withdrawing effects. ’s bromo-chloro-fluorobenzene derivatives demonstrate analogous regioselectivity challenges .

Advanced: How does the methyl ester group impact hydrolytic stability compared to ethyl analogs?

Methodological Answer:
Methyl esters hydrolyze faster under basic conditions (e.g., NaOH/MeOH) due to reduced steric hindrance. Stability studies (HPLC or pH-stat titration) comparing methyl and ethyl esters (e.g., ’s ethyl 4-bromo-3,5-difluorobenzoate) show methyl derivatives degrade 1.5–2× faster. For long-term storage, keep the compound anhydrous (≤50 ppm H₂O) and store at 0–6°C in amber vials to prevent light-induced decomposition .

Advanced: What computational methods predict the compound’s behavior in solid-state reactions or crystal packing?

Methodological Answer:

  • Crystal Structure Prediction (CSP) : Use software like Mercury or Materials Studio to model packing motifs (e.g., halogen bonding between Br and F atoms).
  • DFT Calculations : Evaluate intermolecular interactions (e.g., Hirshfeld surface analysis).
  • Thermogravimetric Analysis (TGA) : Validate predicted decomposition temperatures (e.g., reports boiling point 286.5±40°C, which aligns with methyl ester volatility). Pair with DSC to detect polymorphic transitions .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Use PPE (nitrile gloves, safety goggles) due to potential skin/eye irritation.
  • Work in a fume hood to avoid inhalation (evidenced by similar bromo-fluoro compounds in and labeled with hazard warnings).
  • Store in sealed containers under inert gas (N₂/Ar) to prevent moisture ingress. Spill cleanup should use non-combustible absorbents (e.g., vermiculite) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.